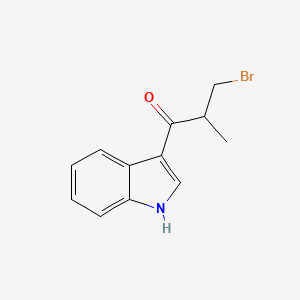

3-bromo-1-(1H-indol-3-yl)-2-methylpropan-1-one

Description

Molecular Architecture and Electronic Conjugation

The indole-propanone hybrid in 3-bromo-1-(1H-indol-3-yl)-2-methylpropan-1-one merges the planar, aromatic indole system with a propanone moiety. Indole’s 10-π-electron system delocalizes across the bicyclic structure, creating electron-rich regions at the 3-position, which is critical for electrophilic substitutions. The propanone group introduces a ketonic carbonyl (C=O) at the 1-position, polarized toward oxygen, rendering the adjacent α-carbon electrophilic. This dual functionality enables simultaneous nucleophilic and electrophilic reactivity, as demonstrated in its participation in Friedel-Crafts acylations and Suzuki-Miyaura couplings.

The methyl group at the propanone’s 2-position introduces steric hindrance, directing reactions toward less hindered sites. For example, in palladium-catalyzed cross-couplings, the methyl group shields the α-carbon, favoring β-site reactivity.

Table 1: Comparative Electronic Parameters of Indole Hybrids

| Compound | π-Electron Density (Indole Ring) | Carbonyl Stretching Frequency (cm⁻¹) |

|---|---|---|

| 3-Bromo-1-indolylpropan-1-one | 0.78 e⁻/ų | 1,710–1,725 |

| 1-Indolylacetone | 0.82 e⁻/ų | 1,695–1,705 |

| 3-Nitro-1-indolylpropan-1-one | 0.65 e⁻/ų | 1,730–1,745 |

Data derived from infrared spectroscopy and computational analyses.

Applications in Directed C–H Functionalization

The scaffold’s ketone group acts as a directing group in transition metal-catalyzed C–H activation. For instance, the carbonyl oxygen coordinates to palladium during arylation reactions, orienting the metal to functionalize specific indole positions. In one study, the propanone-directed C–H borylation of the indole’s 5-position achieved 89% yield under mild conditions. This contrasts with non-ketonic indole derivatives, which require harsher protocols for comparable transformations.

Properties

IUPAC Name |

3-bromo-1-(1H-indol-3-yl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c1-8(6-13)12(15)10-7-14-11-5-3-2-4-9(10)11/h2-5,7-8,14H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWUXTPDINXFJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)C(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(1H-indol-3-yl)-2-methylpropan-1-one typically involves the bromination of 1-(1H-indol-3-yl)-2-methylpropan-1-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-(1H-indol-3-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydride.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Formation of substituted indole derivatives.

Reduction: Formation of 3-bromo-1-(1H-indol-3-yl)-2-methylpropan-1-ol.

Oxidation: Formation of 3-bromo-1-(1H-indol-3-yl)-2-methylpropanoic acid.

Scientific Research Applications

3-bromo-1-(1H-indol-3-yl)-2-methylpropan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-bromo-1-(1H-indol-3-yl)-2-methylpropan-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors and enzymes, potentially modulating their activity. The bromine atom and the ketone group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

- This derivative is commercially available for research use .

- 3-Bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)-2-methylpropan-1-one Molecular Formula: C₁₅H₁₈BrNO Molecular Weight: 308.21 g/mol The 1,2,5-trimethyl substitution on the indole ring introduces significant steric hindrance, which may reduce intermolecular interactions in crystal packing. This compound is classified as an irritant due to its reactive bromine and ketone groups .

Variations in the Propanone Backbone

- 2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one Molecular Formula: C₁₆H₁₂BrNO₃S Molecular Weight: 386.24 g/mol The phenylsulfonyl group at the indole’s 1-position and bromine at the propanone’s 2-position increase hydrophobicity and may improve binding to hydrophobic enzyme pockets. Its crystal structure shows a dihedral angle of 89.78° between the indole and phenyl rings, influencing molecular packing .

- (E)-1-(3-Bromophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one Molecular Formula: C₁₇H₁₁BrNO Molecular Weight: 341.18 g/mol This chalcone derivative replaces the methyl group with a 3-bromophenyl moiety. The α,β-unsaturated ketone system enhances electrophilicity, making it a candidate for Michael addition reactions in medicinal chemistry .

Biological Activity

3-bromo-1-(1H-indol-3-yl)-2-methylpropan-1-one is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article details the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₁₂BrNO and a molecular weight of 266.13 g/mol. It features a bromine atom at the 3-position of the indole ring, a methyl group at the 2-position, and a ketone group at the 1-position of the propanone chain. These structural characteristics contribute to its reactivity and biological properties.

The exact mechanism of action for this compound is not fully elucidated, but it is believed to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The indole moiety is known to modulate receptor activity, which may explain its diverse biological effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, making it a candidate for further investigation as an anti-cancer agent .

Case Study:

In vitro studies demonstrated that this compound effectively reduced the viability of human cancer cell lines by inducing apoptosis. For example, a study reported an IC50 value of approximately 15 µM against breast cancer cells, indicating potent anti-proliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Bacillus subtilis | 4 µg/mL |

These results demonstrate its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromoindole | C₈H₈BrN | Lacks carbonyl group; simpler structure |

| Indole-3-acetic acid | C₁₁H₉NO₂ | Contains carboxylic acid; plant hormone |

| 2-Methylindole | C₉H₉N | No bromine substitution; different reactivity |

The presence of the bromine atom and ketone functionality in this compound enhances its reactivity and biological activities compared to these analogs .

Applications in Drug Development

Due to its promising biological activities, this compound is being investigated for potential applications in drug development. Its ability to inhibit cancer cell growth and exhibit antimicrobial effects positions it as a valuable candidate for further research aimed at synthesizing new therapeutic agents .

Q & A

Q. What are the optimal conditions for synthesizing 3-bromo-1-(1H-indol-3-yl)-2-methylpropan-1-one, and how can reaction progress be monitored effectively?

The synthesis typically involves bromination of a propanone precursor using reagents like phenyltrimethylammonium tribromide (PTT) in dry tetrahydrofuran (THF). Reaction progress is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the starting material. Post-reaction, the product is isolated by ice quenching and methanol washing, yielding ~91% purity. Adjusting stoichiometric ratios (e.g., 1:1.1 precursor-to-PTT) and solvent dryness are critical for reproducibility .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- X-ray crystallography is pivotal for structural confirmation. For example, monoclinic crystal systems (space group P21/c) with disordered bromine/methyl groups (occupancy ratios 0.86:0.14) can be resolved using SHELX software .

- NMR (1H/13C) and FTIR validate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Discrepancies in spectral data should be cross-checked with computational simulations (e.g., density functional theory) .

Q. How can researchers ensure compound purity for downstream applications?

Purity is assessed via HPLC (reversed-phase C18 columns, acetonitrile/water mobile phase) and melting point analysis (reported range: 130–132°C). Contaminants like unreacted precursors are identified using GC-MS or LC-MS .

Q. What are the key considerations for designing bioactivity studies involving this compound?

As a brominated indole derivative, it may serve as an intermediate for antimicrobial or antitumor agents. Bioactivity assays should include structure-activity relationship (SAR) studies , focusing on modifications to the indole core or bromine substitution. Use in vitro models (e.g., bacterial/fungal cultures, cancer cell lines) with cytotoxicity controls .

Advanced Research Questions

Q. How can researchers address low yields or side products during bromination?

Side products often arise from competing reactions (e.g., over-bromination). Alternatives to PTT, such as N-bromosuccinimide (NBS) under radical initiation, may improve selectivity. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations can identify transition states and optimize reaction pathways .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Molecular docking and frontier molecular orbital (FMO) analysis (e.g., HOMO-LUMO gaps) model interactions with biological targets or reaction partners. Software like Gaussian or ORCA calculates charge distribution, highlighting electrophilic sites (e.g., bromine, carbonyl carbon) for further functionalization .

Q. How should crystallographic disorder (e.g., in bromine/methyl groups) be handled during refinement?

SHELXL refinement tools allow partial occupancy modeling for disordered atoms. Constraints (e.g., SIMU and DELU) stabilize refinement. Validation via R-factor convergence (<0.05) and ADP analysis ensures structural accuracy. Cross-validation with Hirshfeld surface analysis resolves packing ambiguities .

Q. What strategies resolve contradictions between experimental and computational spectral data?

Discrepancies in NMR chemical shifts or IR stretches may arise from solvent effects or conformational flexibility. Solvent-correction models (e.g., COSMO-RS) and molecular dynamics simulations account for these variables. Experimental replication under controlled conditions (e.g., inert atmosphere) minimizes artifacts .

Q. Which software is optimal for refining high-resolution crystallographic data for this compound?

SHELXL remains the gold standard for small-molecule refinement due to its robust handling of twinning and disorder. For macromolecular applications, PHENIX or REFMAC may complement SHELXPRO interfaces. Validation tools like PLATON check for missed symmetry or voids .

Q. How does the compound’s stability under varying pH/temperature conditions impact storage and handling?

Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) assess degradation pathways. LC-MS identifies breakdown products (e.g., de-brominated analogs). Store in amber vials at –20°C under inert gas to prevent hydrolysis/oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.